Ethyl 8-(2-chlorophenyl)-8-oxooctanoate
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Overview
Description
Ethyl 8-(2-chlorophenyl)-8-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to an 8-carbon chain, which is further substituted with a 2-chlorophenyl group and a keto group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate typically involves the esterification of 8-(2-chlorophenyl)-8-oxooctanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
8-(2-chlorophenyl)-8-oxooctanoic acid+ethanolacid catalystEthyl 8-(2-chlorophenyl)-8-oxooctanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(2-chlorophenyl)-8-oxooctanoate can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: 8-(2-chlorophenyl)-8-oxooctanoic acid.
Reduction: 8-(2-chlorophenyl)-8-hydroxyoctanoate.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 8-(2-chlorophenyl)-8-oxooctanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand the interaction of esters with biological systems, including enzyme-catalyzed reactions.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active 8-(2-chlorophenyl)-8-oxooctanoic acid, which can then interact with its target. The keto group and the phenyl ring contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 8-(2-chlorophenyl)-8-oxooctanoate can be compared with similar compounds such as:
Ethyl 8-(2-bromophenyl)-8-oxooctanoate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
Ethyl 8-(2-fluorophenyl)-8-oxooctanoate: The presence of a fluorine atom can enhance the compound’s stability and alter its interaction with biological targets.
Ethyl 8-(2-methylphenyl)-8-oxooctanoate: The methyl group can influence the compound’s lipophilicity and pharmacokinetic properties.
Each of these compounds has unique properties that can be exploited for different applications, highlighting the versatility of the 8-oxooctanoate scaffold in chemical and biological research.
Properties
IUPAC Name |
ethyl 8-(2-chlorophenyl)-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClO3/c1-2-20-16(19)12-6-4-3-5-11-15(18)13-9-7-8-10-14(13)17/h7-10H,2-6,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XESAUTCXIDDTPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645864 |
Source
|
Record name | Ethyl 8-(2-chlorophenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-09-6 |
Source
|
Record name | Ethyl 8-(2-chlorophenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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